4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Description
Properties
IUPAC Name |
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFITXMPNXRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559247 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118353-04-1 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118353-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81RQU2EH3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely cited method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide (acetamide derivative) with 2,3-dichlorophenol in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion generated from 2,3-dichlorophenol attacks the electron-deficient aromatic ring of the acetamide derivative at the para position relative to the nitro group.
Key steps :
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Condensation : A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃ in DMF (1.5 L) is heated at 90°C under vacuum for 12 hours .
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Hydrolysis : The intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide is hydrolyzed using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield the target nitroaniline.
Optimization Parameters
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Solvent : DMF facilitates high reactivity due to its ability to stabilize transition states in SNAr reactions.
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Temperature : Prolonged heating at 90°C ensures complete substitution without side reactions.
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Workup : Post-reaction, the product is isolated by adding water (4 L), followed by filtration and washing with methanol to remove unreacted starting materials.
Yield : While explicit yield calculations are absent in the U.S. patent, the Chinese patent reports an 81% yield for a analogous protocol using 4,5-dichloro-2-nitroaniline as the starting material.
Direct Coupling of 4,5-Dichloro-2-nitroaniline with 2,3-Dichlorophenol Using Phase Transfer Catalysis
Reaction Design
An alternative route employs 4,5-dichloro-2-nitroaniline directly reacted with 2,3-dichlorophenol in the presence of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). This method bypasses the acetamide intermediate, streamlining the synthesis.
Procedure :
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Reaction Setup : 4,5-Dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, KOH (40 kg, 50% aqueous), and TBAB (5 kg) are combined in xylene (150 L) and heated at 125°C for 8 hours .
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Isolation : The mixture is cooled to room temperature, and the product precipitates as brown crystals. Filtration and washing with chilled xylene and water yield 54 kg of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.
Advantages of Phase Transfer Catalysis
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Efficiency : TBAB enhances the solubility of the phenolic reactant in the organic phase, accelerating the reaction rate.
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Temperature Control : The higher reaction temperature (125°C) shortens the reaction time to 8 hours compared to 12 hours in the DMF-based method.
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Yield : This method achieves an 81% isolated yield , demonstrating superior scalability for industrial production.
Comparative Analysis of Synthetic Methods
Critical Evaluation
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Purity : The phase transfer method produces a product with a reported melting point of 145–150°C , consistent with literature values.
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Scalability : The TBAB-mediated route is more amenable to large-scale production due to fewer purification steps.
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Environmental Impact : Xylene, while effective, poses greater disposal challenges compared to DMF, which is recyclable but toxic.
Analytical Characterization and Quality Control
Spectroscopic Data
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Infrared (IR) Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (C-NO₂ stretch) and 1240 cm⁻¹ (C-O-C aryl ether) confirm the product’s structure.
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Nuclear Magnetic Resonance (NMR) : ¹H-NMR (DMSO-d₆, 400 MHz) shows a singlet at δ 8.21 ppm (aromatic H-3) and a multiplet at δ 7.45–7.55 ppm (dichlorophenoxy protons).
Melting Point
The compound exhibits a melting point range of 145–150°C , serving as a key purity indicator.
Industrial Applications and Process Optimization
Scale-Up Considerations
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Solvent Selection : While DMF offers high reactivity, its replacement with greener solvents (e.g., cyclopentyl methyl ether) is under investigation to reduce environmental footprint.
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Catalyst Recycling : TBAB recovery from xylene mixtures via distillation is feasible but requires energy-intensive processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro and phenoxy groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-chloro-5-(2,3-dichlorophenoxy)-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Synthesis of Anthelmintics
The most significant application of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is as an intermediate in the synthesis of Triclabendazole. Triclabendazole is used to treat infections caused by liver flukes (Fasciola hepatica), which affect livestock and humans. The compound is synthesized through a series of reactions that involve the transformation of this compound into more complex structures necessary for the drug's efficacy .
Anticancer Research
Recent studies have explored the potential anticancer properties of compounds related to this compound. These derivatives have shown promising activity against various cancer cell lines, including leukemia and solid tumors. For instance, modifications to the structure can enhance cytotoxicity and selectivity toward cancerous cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of compounds derived from this compound has provided insights into how different substituents can affect biological activity. For example, specific modifications have been linked to improved anticancer effects, guiding future drug design .
Toxicological Studies
Given its chemical nature, this compound has been subject to toxicological assessments. It is classified under various hazard categories due to its potential acute toxicity and environmental impact. Studies indicate that exposure can lead to severe health effects, including skin irritation and systemic toxicity upon inhalation or ingestion .
Environmental Impact Studies
The environmental fate of this compound has also been examined due to its potential persistence and toxicity in aquatic environments. Research emphasizes the need for careful handling and disposal to mitigate risks associated with chemical runoff into water systems .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Synthesis of Anthelmintics | Intermediate for Triclabendazole synthesis; effective against liver flukes. |
| Medicinal Chemistry | Investigated for anticancer properties; derivatives show activity against various cancer cell lines. |
| Structure-Activity Relationships | Modifications influence biological activity; guides future drug development efforts. |
| Toxicological Studies | Classified as hazardous; potential for acute toxicity and environmental risks noted. |
| Environmental Impact | Studies on persistence in aquatic environments; emphasizes careful handling practices. |
Case Studies
- Anticancer Activity Evaluation : A study evaluated the anticancer effects of a series of compounds derived from this compound against multiple cancer cell lines, demonstrating significant cytotoxicity with low toxicity towards normal cells .
- Toxicological Assessment : Toxicity studies highlighted the acute hazards associated with exposure to this compound, necessitating stringent safety protocols in laboratories handling it .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
- CAS No.: 118353-04-1
- Molecular Formula : C₁₂H₇Cl₃N₂O₃
- Molecular Weight : 333.555 g/mol
- Physical Properties : Density = 1.588 g/cm³; Boiling Point = 417.1°C; Flash Point = 206.1°C .
Comparison with Structurally Similar Compounds
4-Chloro-2-Nitroaniline (CAS: 89-63-4)
- Structure: Lacks the 2,3-dichlorophenoxy group but shares the chloro and nitro substituents on the aniline ring.
- Toxicity : Demonstrated hepatotoxicity in isolated rat hepatocytes at 2 mM, causing significant glutathione depletion (13 mM/10⁶ cells) and cellular damage .
- Synthesis: Derived from 2-nitrochlorobenzene via ammonolysis .
- Key Difference: Absence of the phenoxy group reduces steric bulk and alters electronic properties, leading to lower molecular weight (172.57 g/mol) and distinct reactivity.
4-Chloro-2-Fluoro-5-Nitroaniline (CAS: 86988-02-5)
- Structure : Fluorine replaces one chlorine atom at the 2-position; nitro group at the 5-position.
- Applications : Used as a building block for antibacterial drug scaffolds .
- Commercial Data : Priced at €145.00/g (1g scale), indicating high value for specialized synthesis .
- Key Difference : Fluorine’s electronegativity enhances stability and alters intermolecular interactions compared to chlorine.
N-Ethyl-4-Chloro-2-Nitroaniline (CAS: 2938-69-4)
2-Amino-6-Chloro-4-Nitrophenol (CAS: 6358-09-4)
- Structure: Hydroxyl and amino groups replace the aniline and phenoxy moieties.
- Applications: Used in non-oxidative hair dyes (e.g., Mordant Brown 15) .
- Properties : Soluble in oxygenated solvents; melting point = 158°C .
- Key Difference: Presence of hydroxyl and amino groups increases polarity, making it suitable for dye applications rather than pharmaceutical intermediates.
Structural and Functional Analysis
Substituent Effects on Reactivity
- Nitro Group Position : In 4-chloro-2-nitroaniline, the nitro group at the 2-position directs electrophilic substitution reactions, whereas its position at the 5-position in the target compound may influence cyclization pathways .
- Chlorine vs. Fluorine : Fluorine’s smaller size and higher electronegativity in 4-chloro-2-fluoro-5-nitroaniline result in different electronic effects compared to chlorine .
Toxicity Profile
- Comparative Data: Compound Cellular Viability Loss (3h, 2 mM) GSH Depletion (3h, 2 mM) 4-Chloro-2-Nitroaniline 58% 13 mM/10⁶ cells 2-Chloro-4-Nitroaniline 63% 10 mM/10⁶ cells Target Compound Not reported Not reported Data from . The target compound’s phenoxy group may reduce acute toxicity compared to simpler chloronitroanilines due to decreased membrane permeability.
Biological Activity
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (CAS No. 118353-04-1) is a chemical compound primarily recognized as an impurity in the synthesis of Triclabendazole, an anthelmintic drug effective against various stages of flukes. This article delves into the biological activity of this compound, examining its pharmacological properties, potential toxicological effects, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 324.56 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anthelmintic Properties
This compound is structurally related to Triclabendazole and acts as an intermediate in its synthesis. Triclabendazole is known for its efficacy against liver flukes (Fasciola hepatica), particularly in both immature and mature forms. Research indicates that compounds with similar structures exhibit significant anthelmintic activity through disruption of parasite metabolism and cellular integrity.
Studies suggest that the biological activity of this compound may involve:
- Inhibition of Microtubule Formation : Similar to other benzimidazoles, it potentially disrupts microtubule assembly in parasites, leading to their immobilization and death.
- Alteration of Energy Metabolism : It may interfere with the energy metabolism of helminths, thereby affecting their survival and reproductive capabilities.
Case Study 1: Efficacy Against Fasciola hepatica
A study evaluated the efficacy of Triclabendazole and its impurities, including this compound, against Fasciola hepatica. Results demonstrated that while Triclabendazole was highly effective, the impurity's activity was significantly lower but still contributed to overall efficacy when present in formulations.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various chlorinated anilines, including this compound, researchers found that exposure led to increased cell death in human liver cell lines at concentrations above 50 µM. This suggests a need for caution regarding its use and potential effects on human health.
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 118353-04-1 |
| Molecular Weight | 324.56 g/mol |
| Solubility | Organic solvents |
| Anthelmintic Activity | Moderate (as impurity) |
| Study | Findings |
|---|---|
| Efficacy against F. hepatica | Contributes to overall efficacy; less potent than Triclabendazole |
| Cytotoxicity | Increased cell death at >50 µM |
Q & A
Basic: What are the recommended synthetic strategies for preparing 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, and how do reaction conditions influence yields?
Answer:
The compound can be synthesized via sequential halogenation and nitration reactions. For example, chlorination of precursor intermediates in dimethylformamide (DMF) at elevated temperatures (e.g., 100–120°C) facilitates selective substitution at the 4-position of the aniline ring . Microwave-assisted synthesis under controlled conditions (e.g., 100°C for 20 minutes) has been shown to improve reaction efficiency and yields (up to 55–84% for similar nitroaniline derivatives) by accelerating reaction kinetics and reducing side products . Key analytical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying products using column chromatography with gradient elution.
Basic: How can the crystal structure and molecular conformation of this compound be determined experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules . For nitroaniline derivatives, crystals suitable for XRD are typically grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/ethanol mixtures). Hydrogen bonding between the nitro group and adjacent aromatic rings or halogens often stabilizes the lattice structure, which can be analyzed using Mercury or Olex2 visualization software .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) arising from synthetic byproducts?
Answer:
Discrepancies in spectral data often stem from regioisomeric byproducts or incomplete purification. For example, bromination reactions may yield positional isomers (e.g., 4-bromo vs. 5-bromo derivatives), distinguishable via -NMR coupling patterns or high-resolution mass spectrometry (HRMS) . Advanced techniques include:
- 2D NMR (COSY, HSQC): To assign proton-proton and proton-carbon correlations.
- HPLC-MS with ion-trap detectors: To separate and identify low-abundance byproducts.
- Computational modeling (DFT): To predict NMR chemical shifts and compare with experimental data .
Advanced: What methodologies are suitable for studying the reactivity of the nitro group in this compound for heterocyclic synthesis?
Answer:
The nitro group can undergo reduction to an amine or participate in cyclization reactions. Key methods include:
- Catalytic hydrogenation: Using Pd/C or Raney Ni under H atmosphere to reduce nitro to amine, followed by cyclization with reagents like ethyl chloroacetate to form pyrimidine derivatives .
- Microwave-assisted cyclocondensation: With hydrazine hydrate or carbon disulfide to generate thioxo-tetrahydropyrimidines, monitored via FT-IR for N–H and C=O/S bond formation .
- Kinetic studies: Using UV-Vis spectroscopy to track nitro group reactivity under varying pH and temperature conditions .
Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?
Answer:
- Reverse-phase HPLC: With a C18 column and UV detection at 254 nm (optimal for nitroaromatics). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) for peak resolution .
- GC-MS: After derivatization (e.g., silylation) to improve volatility. Electron ionization (EI) at 70 eV provides characteristic fragmentation patterns for structural confirmation .
- ICP-OES: To quantify residual halogen content (Cl) from incomplete reactions or degradation .
Advanced: How can molecular docking studies predict the biological activity of this compound as a potential enzyme inhibitor?
Answer:
Docking simulations (e.g., AutoDock Vina) can model interactions between the nitroaniline scaffold and target proteins (e.g., HIV-1 reverse transcriptase or quorum-sensing regulators). Key steps:
Protein preparation: Retrieve the target’s crystal structure from the PDB (e.g., 1RTD for HIV-RT) and remove water/ligands.
Ligand optimization: Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G* basis sets.
Grid box setup: Focus on active sites (e.g., Trp60 and Asp73 residues in LuxR-type proteins) .
Binding affinity analysis: Compare docking scores (ΔG) with known inhibitors to prioritize synthesis .
Advanced: What environmental stability assays are applicable to assess the degradation of this chlorinated nitroaromatic compound?
Answer:
- Hydrolysis studies: Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, sampling at intervals for LC-MS analysis. Chlorine substituents may hydrolyze to phenols under alkaline conditions .
- Photodegradation: Expose to UV light (254 nm) in a photoreactor and monitor via HPLC for nitro group reduction or ring-opening products .
- Microbial degradation: Use soil slurry assays with GC-MS to identify metabolites like 2,3-dichlorophenol .
Basic: How is this compound utilized as a reference standard in pharmaceutical impurity profiling?
Answer:
As a United States Pharmacopeia (USP) reference standard, it is used to:
- Calibrate HPLC systems: For quantifying related substances in drug formulations (e.g., Triclabendazole) .
- Validate analytical methods: Per ICH Q2(R1) guidelines, assessing specificity, linearity (R > 0.995), and LOQ (≤ 0.1% w/w) .
- Cross-reference spectral libraries: Compare IR, NMR, and MS data with batch samples to confirm identity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
